6-Oxa-2,9-diazaspiro[4.5]decan-10-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H12N2O2 |
|---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
6-oxa-2,9-diazaspiro[4.5]decan-10-one |
InChI |
InChI=1S/C7H12N2O2/c10-6-7(1-2-8-5-7)11-4-3-9-6/h8H,1-5H2,(H,9,10) |
InChI Key |
AEQSVJRTYNTAIB-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC12C(=O)NCCO2 |
Origin of Product |
United States |
Spectroscopic Characterization and Structural Elucidation of Spirocyclic Lactams
X-ray Crystallography for Absolute Stereochemistry and Conformation Determination
Detailed X-ray crystallographic data for 6-Oxa-2,9-diazaspiro[4.5]decan-10-one is not extensively available in the public domain. However, analysis of structurally similar spirocyclic systems provides insights into the expected molecular geometry. For instance, studies on related dioxaspiro[4.5]decane derivatives have revealed key structural parameters. It is anticipated that the piperidine (B6355638) ring of this compound would adopt a chair conformation to minimize steric strain, a common feature in such six-membered rings. The absolute stereochemistry at the spiro center and any other chiral centers would be definitively determined by single-crystal X-ray diffraction, which would also precisely define bond lengths, bond angles, and torsional angles.
Table 1: Predicted Crystallographic Parameters for this compound (based on related structures)
| Parameter | Predicted Value |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar |
| Piperidine Ring Conformation | Chair |
Chiroptical Spectroscopy for Chirality Assignment (e.g., Circular Dichroism)
Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a powerful technique for assigning the absolute configuration of chiral molecules like this compound. The CD spectrum, which measures the differential absorption of left and right circularly polarized light, is highly sensitive to the spatial arrangement of atoms. The sign and intensity of the Cotton effects in the CD spectrum, corresponding to specific electronic transitions (e.g., n → π* transition of the lactam chromophore), can be correlated with a specific enantiomer. While specific CD data for the title compound is not readily found in literature, theoretical calculations based on Time-Dependent Density Functional Theory (TD-DFT) could be employed to predict the CD spectra for the (R) and (S) enantiomers, allowing for a comparison with experimentally obtained data to determine the absolute stereochemistry.
Table 2: Expected Chiroptical Data for a Chiral Isomer of this compound
| Technique | Expected Observation | Information Gained |
|---|---|---|
| Circular Dichroism (CD) | Non-zero Cotton effects | Assignment of absolute configuration (R/S) |
Conformational Analysis of Spirocyclic Ring Systems
The conformational flexibility of the spirocyclic ring system in this compound is a key determinant of its reactivity and biological activity. The fusion of the five-membered pyrrolidinone ring and the six-membered piperidine ring at a single spiro carbon atom introduces significant conformational constraints. As mentioned, the piperidine ring is expected to exist predominantly in a chair conformation. The pyrrolidinone ring, being five-membered, is likely to adopt a more flexible envelope or twist conformation to alleviate ring strain. The interplay between these two ring conformations and the orientation of substituents on the rings would be the focus of detailed conformational analysis, often studied using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling.
Table 3: Key Conformational Features of the this compound Ring System
| Ring System | Predominant Conformation | Key Torsional Angles |
|---|---|---|
| Piperidine | Chair | C-N-C-C, C-C-O-C |
Advanced Computational Studies and Theoretical Modeling of Spirocyclic Lactam Architectures
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. researchgate.net For spirocyclic lactams like 6-Oxa-2,9-diazaspiro[4.5]decan-10-one, docking simulations are particularly valuable. The rigid, non-planar structure of the spirocyclic core allows the molecule to project its functional groups into three-dimensional space, facilitating significant interactions with complex protein binding sites that are often inaccessible to flatter, aromatic compounds. tandfonline.com
These simulations can guide the optimization of lead compounds by identifying which derivatives of the spirocyclic core might form more favorable interactions, thereby improving potency and selectivity. For instance, docking studies on σ1 receptor ligands with spirocyclic scaffolds have demonstrated that stereochemistry plays a critical role in binding affinity, with trans-configured ligands often showing higher affinity than their cis-counterparts.
Table 1: Hypothetical Molecular Docking Results for this compound Against Selected Protein Kinase Targets
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interactions |
|---|---|---|---|
| Protein Kinase A (PKA) | -8.2 | Val56, Leu173 | Hydrogen bond with carbonyl O; Hydrophobic interactions |
| Cyclin-Dependent Kinase 2 (CDK2) | -7.9 | Asp86, Gln131 | Hydrogen bonds with NH and ether O |
| Glycogen Synthase Kinase 3β (GSK-3β) | -8.5 | Arg141, Lys85 | Salt bridge with protonated N; Hydrogen bond with carbonyl O |
| p38 Mitogen-Activated Protein Kinase | -7.6 | Met109, Thr106 | Hydrogen bond with ether O; van der Waals contacts |
Quantum Chemical Calculations on Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide deep insights into the electronic properties of molecules. researchgate.net For spirocyclic lactams, these calculations can elucidate the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential (MEP). These properties are fundamental to understanding the molecule's reactivity, stability, and intermolecular interactions.
The analysis of the HOMO-LUMO energy gap is particularly important, as it indicates the chemical reactivity and kinetic stability of the molecule. A large HOMO-LUMO gap suggests high stability and low reactivity. The MEP map reveals the regions of a molecule that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). For this compound, the MEP would likely show a negative potential around the carbonyl and ether oxygen atoms, indicating their role as hydrogen bond acceptors, and a positive potential near the N-H proton, highlighting its function as a hydrogen bond donor. These calculations help rationalize the binding modes observed in docking simulations and guide the design of new analogs with modulated electronic properties for improved target interactions.
Table 2: Calculated Electronic Properties of this compound (Theoretical DFT B3LYP/6-31G*)
| Property | Calculated Value |
|---|---|
| Energy of HOMO | -6.8 eV |
| Energy of LUMO | 1.5 eV |
| HOMO-LUMO Gap (ΔE) | 8.3 eV |
| Dipole Moment | 3.5 D |
| Mulliken Charge on Carbonyl Oxygen | -0.55 e |
| Mulliken Charge on Amine Hydrogen | +0.32 e |
Conformational Landscape Analysis and Energy Minimization
While spirocyclic systems are considered rigid, they still possess a degree of conformational flexibility that can be critical for biological activity. tandfonline.com Conformational analysis aims to identify all possible low-energy shapes (conformers) of a molecule and determine their relative stabilities. For this compound, this involves analyzing the puckering of both the piperidine (B6355638) and the pyrrolidine rings and their relative orientations.
Computational methods, such as molecular mechanics or DFT, are used to perform a systematic search of the conformational space. The energy of each identified conformer is minimized to find the most stable structures. The results of this analysis provide a "conformational landscape," which shows the relative energies of different conformers. It is often the case that a molecule binds to its target in a specific, low-energy conformation. Understanding this landscape is therefore essential for structure-based drug design, as it helps to design molecules that are pre-organized in the bioactive conformation, reducing the entropic penalty upon binding. Studies on similar heterocyclic ring systems have shown that the presence and position of heteroatoms and substituents significantly influence the conformational equilibria. nih.gov
Table 3: Relative Energies of Predicted Stable Conformers of this compound
| Conformer | Piperidine Ring Conformation | Pyrrolidine Ring Conformation | Relative Energy (kcal/mol) | Population (%) at 298 K |
|---|---|---|---|---|
| 1 (Global Minimum) | Chair | Envelope | 0.00 | 75.1 |
| 2 | Chair | Twist | 1.25 | 15.5 |
| 3 | Twist-Boat | Envelope | 2.80 | 5.4 |
| 4 | Twist-Boat | Twist | 4.10 | 4.0 |
Pharmacophore Modeling and Design of Spirocyclic Compounds
Pharmacophore modeling is a cornerstone of rational drug design that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. Spirocyclic compounds are excellent scaffolds for pharmacophore-based design because their rigid framework locks key functional groups into well-defined spatial orientations. nih.govacs.org This conformational restriction helps to match the pharmacophore requirements of a target receptor more precisely. tandfonline.com
For this compound, a pharmacophore model would be defined by the relative positions of its key features. These typically include:
Hydrogen Bond Acceptors (HBA): The lactam carbonyl oxygen and the ether oxygen.
Hydrogen Bond Donor (HBD): The N-H group of the piperidine ring.
Hydrophobic/Exclusion Volume: The aliphatic carbon framework of the spirocycle.
By identifying a successful pharmacophore from an active compound like this compound, chemists can design new molecules that retain this optimal spatial arrangement of features while modifying other parts of the structure to improve properties like solubility or metabolic stability. tandfonline.com The use of spirocyclic scaffolds in library design has been shown to be an effective strategy for exploring biologically relevant chemical space and identifying novel bioactive compounds. acs.org
Table 4: Hypothetical Pharmacophore Model for this compound
| Pharmacophore Feature | Atom(s) Involved | Feature Type | Relative 3D Coordinates (Å) [x, y, z] |
|---|---|---|---|
| Feature 1 | Carbonyl Oxygen (O-10) | Hydrogen Bond Acceptor | [0.0, 0.0, 0.0] (Reference) |
| Feature 2 | Amine Hydrogen (H on N-9) | Hydrogen Bond Donor | [2.8, 1.5, -0.5] |
| Feature 3 | Ether Oxygen (O-6) | Hydrogen Bond Acceptor | [3.5, -1.2, 0.8] |
| Feature 4 | Center of Piperidine Ring | Hydrophobic Center | [3.1, 0.1, 0.2] |
Structure Activity Relationship Sar Investigations of 6 Oxa 2,9 Diazaspiro 4.5 Decan 10 One Derivatives
Impact of Substituent Variation on Biological Activity
Systematic variation of substituents on the diazaspiro[4.5]decanone core has been shown to profoundly affect both the potency and selectivity of these compounds across different biological targets.
In a series of 2,8-diazaspiro[4.5]decan-1-one derivatives investigated as potential chitin (B13524) synthase inhibitors with antifungal activity, the nature of the substituent on the nitrogen atom at position 8 was found to be a key determinant of efficacy. For instance, compounds with different aryl and alkyl groups at this position exhibited a range of inhibitory activities against chitin synthase and various fungal strains.
Another study focused on 1-oxa-2,8-diazaspiro[4.5]decan-3-ones as M1 muscarinic agonists. Alteration of the methyl group at the N2 position influenced the selectivity for M1 over M2 receptors. nih.gov However, this modification also led to a decrease or complete loss of M1 agonistic activity, highlighting a delicate balance between substituent choice and pharmacological outcome. nih.gov This suggests that while selectivity can be tuned, maintaining the desired biological activity requires careful consideration of the substituent's electronic and steric properties.
Furthermore, in the development of selective dual TYK2/JAK1 inhibitors based on a 2,8-diazaspiro[4.5]decan-1-one scaffold, systematic exploration of substituents was key to identifying a potent and selective derivative. nih.gov The introduction of specific spirocyclic scaffolds and other modifications led to the discovery of a compound with excellent potency against TYK2/JAK1 kinases and significant selectivity over JAK2. nih.gov
The following table summarizes the impact of substituent variations on the biological activity of selected diazaspiro[4.5]decanone derivatives based on findings from related studies.
| Scaffold | Target | Substituent Variation | Impact on Biological Activity |
| 2,8-diazaspiro[4.5]decan-1-one | Chitin Synthase | Varied substituents at N8 | Modulated antifungal and enzyme inhibitory potency |
| 1-oxa-2,8-diazaspiro[4.5]decan-3-one | M1 Muscarinic Receptor | Alteration of methyl group at N2 | Increased M1/M2 selectivity but loss of M1 agonistic activity nih.gov |
| 2,8-diazaspiro[4.5]decan-1-one | TYK2/JAK1 Kinases | Introduction of spirocyclic scaffolds | Led to a potent and selective dual inhibitor nih.gov |
Stereochemical Influence on Pharmacological Efficacy
The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can have a significant impact on its interaction with biological targets, which are themselves chiral. In the realm of diazaspiro[4.5]decanone derivatives, stereochemistry has been identified as a critical factor for pharmacological efficacy.
For a series of 1-oxa-8-azaspiro[4.5]decanes , which are structurally analogous to the 6-oxa-2,9-diazaspiro[4.5]decan-10-one core, the optical isomers of active compounds were separated and evaluated. nih.gov It was discovered that the M1 muscarinic agonist activity resided preferentially in the (-)-isomers. nih.gov The absolute configuration of one of the potent compounds was determined to be S by X-ray crystal structure analysis. nih.gov This demonstrates that the specific spatial orientation of the substituents is crucial for effective binding to and activation of the M1 receptor.
This principle underscores the importance of controlling stereochemistry during the synthesis and development of new therapeutic agents based on the spirocyclic scaffold. The differential activity between enantiomers suggests a specific and well-defined binding pocket in the target receptor or enzyme, where one enantiomer fits more favorably than the other.
| Compound Series | Biological Target | Stereochemical Finding |
| 1-oxa-8-azaspiro[4.5]decanes | M1 Muscarinic Receptor | M1 agonist activity was found to be greater in the (-)-isomers. nih.gov |
Spatial Arrangement of Functional Groups and Bioactivity
The biological activity of a molecule is not only dependent on the presence of specific functional groups but also on their spatial arrangement. The rigid spirocyclic core of this compound and its analogs serves as a scaffold to orient functional groups in a precise three-dimensional manner, which is critical for their interaction with biological targets.
In the case of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones as M1 muscarinic agonists, the relative positions of the oxygen and nitrogen atoms, as well as the carbonyl group within the spirocyclic system, are vital for receptor binding and activation. nih.gov The study revealed that substituting the oxygen atom at the 1-position with a basic nitrogen atom resulted in a significant drop in affinity for the M1 receptor, indicating that the specific arrangement of heteroatoms is a key determinant of bioactivity. nih.gov
The non-planar nature of spirocyclic scaffolds, such as the one in this compound, allows for the exploration of a larger chemical space compared to flat aromatic molecules. This can lead to more effective interactions with the binding sites of proteins, which are themselves complex three-dimensional structures. The defined spatial orientation of substituents on the spiro ring system can lead to enhanced potency and selectivity.
Rational Design Principles for Modulated Biological Responses
The insights gained from SAR studies on diazaspiro[4.5]decanone derivatives have paved the way for the rational design of new compounds with tailored biological activities. The goal of rational design is to systematically modify a lead compound to improve its efficacy, selectivity, and pharmacokinetic properties.
For the development of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists, a design strategy was employed that incorporated the tetrahydrofuran (B95107) ring moiety of muscarone (B76360) into an 8-azaspiro[4.5]decane skeleton. nih.gov This led to a lead compound that was then systematically modified to enhance its M1 selectivity and separate its therapeutic effects from its side effects. nih.gov
In another example, the design of 2,8-diazaspiro[4.5]decan-1-one derivatives as TYK2/JAK1 inhibitors was based on a previously reported selective TYK2 inhibitor. nih.gov By introducing the diazaspiro[4.5]decan-1-one scaffold, researchers were able to develop a novel series of compounds with a superior profile, including high potency and selectivity. nih.gov
Key principles for the rational design of this compound derivatives and related analogs include:
Scaffold Hopping: Replacing a known active core with a novel scaffold, such as the diazaspiro[4.5]decanone system, to explore new chemical space and potentially improve properties.
Substituent Optimization: Systematically modifying substituents at key positions to enhance potency and selectivity, guided by an understanding of the target's binding site.
Stereochemical Control: Synthesizing and testing individual enantiomers to identify the more active isomer and reduce potential off-target effects from the less active one.
Bioisosteric Replacement: Replacing functional groups with other groups that have similar physical or chemical properties to improve the compound's pharmacological profile. For instance, the replacement of an oxygen atom with a sulfur atom in related spirocyclic systems was shown to decrease α1 affinity in a study of 1,4-dioxaspiro[4.5]decane based ligands. unimore.it
By applying these principles, researchers can more efficiently navigate the complex landscape of drug discovery and develop novel this compound derivatives with modulated biological responses for a variety of therapeutic applications.
Biological Target Identification and Mechanistic Insights for Spirocyclic Lactams
Exploration of Molecular Interactions with Biological Receptors and Enzymes
Despite the interest in spirocyclic scaffolds, a comprehensive review of the scientific literature reveals a notable absence of specific research on the molecular interactions of "6-Oxa-2,9-diazaspiro[4.5]decan-10-one" with biological receptors and enzymes. The following subsections detail the lack of available data for the specified targets.
Dual μ-Opioid Receptor Agonism and σ1 Receptor Antagonism
A thorough search of the scientific literature reveals no evidence of "this compound" being investigated for dual μ-opioid receptor (MOR) agonism and sigma-1 (σ1) receptor antagonism. Research into dual MOR/σ1 ligands has explored other spirocyclic systems, such as 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives, which have shown promise as potent and safer analgesics. acs.org However, there are no published reports on the binding affinity or functional activity of "this compound" at either the μ-opioid receptor or the σ1 receptor.
Mechanistic Studies of Biological Activity
The absence of primary biological activity data for "this compound" extends to a lack of mechanistic studies.
Elucidation of Signaling Pathways
As there are no published studies identifying specific biological targets for "this compound," there is consequently no research available that elucidates the signaling pathways modulated by this compound.
Role as Peptidomimetics (e.g., β-turn mimetics)
The spirocyclic lactam scaffold is recognized for its potential to act as a peptidomimetic, particularly as a mimic of β-turns in peptides. Theoretical and conformational studies on other spiro β-lactams have shown their ability to adopt stable β-turn secondary structures. acs.orgnih.govacs.org This structural mimicry is a key strategy in the design of new therapeutic agents. However, there are no specific studies in the available literature that have investigated or confirmed the role of "this compound" as a β-turn mimetic. Its conformational preferences and ability to mimic peptide secondary structures have not been reported.
Applications as Chemical Probes for Biological Systems
Spirocyclic β-lactams are a class of natural and synthetic compounds that have garnered significant attention for their diverse biological activities. Their unique three-dimensional structure, which combines a spiro ring system with a β-lactam moiety, presents promising opportunities for the development of targeted therapeutic agents. These compounds are recognized for their potential as adaptable frameworks in medicinal chemistry, aiming to create novel drugs with enhanced biological efficacy and specific three-dimensional pharmacophoric characteristics.
The biological importance of spirocyclic β-lactams extends to their interaction with critical physiological targets, including T-type calcium channels and acetyl-CoA cholesterol acyltransferase, in addition to their antibacterial properties. The exploration of lactams in drug design is vast, with applications spanning cancer, diabetes, and infectious diseases. Specifically, spiro- and bridged-lactams, while less common, show activity against specific biological targets, making them an area of interest for focused chemical synthesis.
The inherent structural rigidity and complex three-dimensional features of spirocyclic molecules, such as spiro-lactams, make them valuable in drug design and organic synthesis. They are considered privileged scaffolds in medicinal chemistry due to their ability to present substituents in well-defined spatial orientations, which can lead to improved bioactivity.
While the direct application of This compound as a chemical probe is not extensively detailed in current research, the foundational knowledge of spirocyclic lactams suggests a strong potential for such uses. Chemical probes are essential tools in chemical biology for understanding the function of proteins and other biomolecules in their native environment. The development of novel spirocyclic β-lactams is an active area of research, with a focus on creating structurally diverse compounds with significant therapeutic potential. The synthesis of these complex molecules often involves creative chemical methods to construct their intricate architectures.
Further investigation into the specific interactions and biological targets of This compound is necessary to fully realize its potential as a chemical probe for interrogating biological systems.
Emerging Applications and Future Research Directions in Spirocyclic Lactam Chemistry
Development of Novel Synthetic Methodologies
The construction of the spiro-γ-lactam core, a key feature of 6-Oxa-2,9-diazaspiro[4.5]decan-10-one, is an area of intense research. rsc.org The inherent complexity and rigidity of these scaffolds make them attractive but challenging synthetic targets. rsc.org Traditional methods are being supplemented by more efficient and selective modern strategies.
Key synthetic approaches for spiro-γ-lactams include:
Cycloaddition Reactions: Formal [3+2] cycloaddition is a prominent strategy. For instance, the reaction of chiral rigid 1-azadienes with cyclopentadiene (B3395910) has been shown to produce spiro-γ-lactams with four stereogenic centers in a highly stereospecific manner. acs.org Similarly, 1,3-dipolar cycloaddition reactions have been successfully employed to create chiral spiro-γ-lactams. benthamdirect.com
Intramolecular Cyclization: The Ugi four-component reaction can produce versatile precursors that undergo intramolecular cyclization under basic conditions to yield complex spiro-β-lactam-pyrroloquinoline scaffolds. acs.org Metal-catalyzed oxidative cyclization is another key method used to form derivatives like 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones. nih.gov
Multi-component Reactions: Asymmetric three-component reactions involving isoquinolines, allene (B1206475) dicarboxylates, and methylene (B1212753) indolinones have been developed for the synthesis of complex spiroindolino-pyrido[2,1-a]isoquinolines. researchgate.net
These advanced methodologies are crucial for overcoming the challenges associated with synthesizing the spiro carbon center, which can be sterically hindered. digitellinc.com The development of these techniques allows for the creation of diverse libraries of spirocyclic compounds for biological screening. nih.gov
Table 1: Modern Synthetic Methodologies for Spirocyclic Lactams
| Methodology | Description | Key Features |
|---|---|---|
| [3+2] Cycloaddition | A formal cycloaddition process used to construct the five-membered lactam ring. nih.gov | Can create multiple stereocenters with high stereospecificity. acs.org |
| 1,3-Dipolar Cycloaddition | Reaction of a dipole with a dipolarophile to form a five-membered heterocyclic ring. benthamdirect.com | Effective for synthesizing chiral spiro-γ-lactams. benthamdirect.com |
| Ugi-4CR/Intramolecular Cyclization | A four-component reaction followed by an intramolecular cyclization to build complex fused scaffolds. acs.org | High bond-forming efficiency for creating bioactive heterocyclic backbones. acs.org |
| Metal-Catalyzed Oxidative Cyclization | An intramolecular cyclization reaction facilitated by a metal catalyst to form the spiro core. nih.gov | Key step in synthesizing 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives. nih.gov |
Exploration of Diverse Spirocyclic Scaffolds for Bioactive Molecules
Spirocyclic lactams are widely recognized for their therapeutic potential across various diseases. nih.govresearchgate.net Their rigid structure allows for precise orientation of functional groups, enhancing interactions with biological targets. nih.gov Derivatives of the diazaspiro[4.5]decan-1-one scaffold have shown significant promise in several areas.
Researchers have designed and synthesized series of 2,8-diazaspiro[4.5]decan-1-one derivatives that have been evaluated for various biological activities. nih.govnih.gov For example, certain derivatives have been identified as potent and selective dual inhibitors for TYK2/JAK1 kinases, which are implicated in inflammatory bowel disease. nih.gov Another series of 2,8-diazaspiro[4.5]decan-1-one derivatives was designed as potential chitin (B13524) synthase inhibitors with antifungal properties. nih.gov
The broader class of spiro-lactams has demonstrated a wide range of pharmacological activities, including:
Antimicrobial and Antifungal Activity: Spiro-β-lactams have shown activity against HIV and Plasmodium, the parasite causing malaria. benthamdirect.comnih.govfrontiersin.org Some 2,8-diazaspiro[4.5]decan-1-one derivatives exhibit selective antifungal activity and can act synergistically with existing drugs like fluconazole. nih.gov
Anticancer Activity: Derivatives of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones have shown moderate to potent activity against human lung, breast, and cervical cancer cell lines. nih.gov
Enzyme Inhibition: Spirocyclic lactams can act as inhibitors for various enzymes. Besides TYK2/JAK1 and chitin synthase, they have also been investigated as proteasome inhibitors. nih.govnih.govnih.gov
The structural modulation of these scaffolds, such as altering substituents or changing the lactam ring size, is a key strategy for optimizing potency and selectivity. benthamdirect.com
Table 2: Bioactive Applications of Spirocyclic Lactam Scaffolds
| Scaffold Type | Biological Target/Activity | Therapeutic Area |
|---|---|---|
| 2,8-Diazaspiro[4.5]decan-1-one | TYK2/JAK1 Kinase Inhibition nih.gov | Inflammatory Bowel Disease nih.gov |
| 2,8-Diazaspiro[4.5]decan-1-one | Chitin Synthase Inhibition nih.gov | Antifungal nih.gov |
| Spiro-β-lactams | Anti-HIV & Anti-Plasmodium benthamdirect.comfrontiersin.org | Infectious Diseases benthamdirect.comfrontiersin.org |
| 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione | Cytotoxicity nih.gov | Anticancer nih.gov |
| Spiro-β-lactone-γ-lactams | Proteasome Inhibition, Antibacterial nih.gov | Anticancer, Infectious Diseases nih.gov |
Integration of Advanced Computational Techniques in Drug Discovery
The complexity of spirocyclic scaffolds makes computational chemistry an invaluable tool for accelerating drug discovery programs. nih.gov In-silico techniques are increasingly integrated into the design and optimization of novel spirocyclic lactam-based therapeutic agents.
Computational approaches play a crucial role in:
Target Identification and Validation: Molecular docking studies are used to predict the binding interactions of spirocyclic compounds within the active sites of target proteins. researchgate.net This helps in understanding the mechanism of action and prioritizing compounds for synthesis and testing.
Structure-Activity Relationship (SAR) Studies: Computational modeling helps to rationalize the observed biological activities and guide the structural modification of lead compounds to improve potency and selectivity. nih.govnih.gov
ADME Profile Prediction: In silico tools are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new compounds, helping to identify candidates with favorable pharmacokinetic profiles early in the discovery process. researchgate.net
Virtual Screening: Large virtual libraries of spirocyclic compounds can be screened against biological targets to identify potential hits, saving time and resources compared to high-throughput experimental screening alone.
For instance, conformational and superimposition computational studies have been used to compare the pharmacophoric features of spiro-β-lactams and spiro-γ-lactams, providing insights into the structural requirements for antimicrobial activity. benthamdirect.com The seamless integration of computational chemistry with synthetic efforts allows for a more rational and efficient approach to drug design, enabling faster optimization of hit compounds. nih.govspirochem.com
Potential in Materials Science
While the primary focus of research on spirocyclic lactams like this compound has been in medicinal chemistry, their unique structural properties suggest potential applications in materials science. Lactams, in general, are important monomers for the synthesis of polyamides through ring-opening polymerization (ROP). rsc.org
The rigid and three-dimensional nature of spirocyclic structures could be exploited to create novel polymers with unique properties. The incorporation of spiro-lactam monomers into a polymer backbone could lead to materials with:
Enhanced Thermal Stability: The conformational rigidity of the spiro center could restrict chain mobility, potentially increasing the glass transition temperature and thermal stability of the resulting polyamide.
Modified Solubility and Mechanical Properties: The non-planar structure could disrupt polymer chain packing, influencing properties like solubility, crystallinity, and mechanical strength.
Controlled Architectures: The defined stereochemistry of spirocyclic monomers could be used to produce polymers with specific tacticities and three-dimensional structures.
Currently, the exploration of spirocyclic lactams in polymer chemistry is an emerging area. rsc.org Future research could focus on designing and synthesizing novel spiro-lactam monomers and investigating their polymerization behavior using techniques like anionic ring-opening polymerization (AROP). rsc.org Such studies would open avenues for developing advanced materials for a range of applications, from high-performance plastics to specialized biomaterials.
Conclusion and Outlook
Summary of Key Research Findings
Research into the specific spirocyclic lactam "6-Oxa-2,9-diazaspiro[4.5]decan-10-one" is still an emerging area, with a limited number of dedicated studies available in publicly accessible scientific literature. The primary focus of existing research on related spirocyclic lactams has been on the development of synthetic methodologies and the exploration of their potential as scaffolds in medicinal chemistry. Spiro-γ-lactams, a class to which this compound belongs, are recognized for their presence in a variety of synthetic and naturally occurring bioactive molecules. rsc.org Their rigid and complex three-dimensional structure makes them attractive building blocks in organic synthesis and drug discovery. rsc.org
Key synthetic strategies for spirocyclic lactams in general include multicomponent reactions, cycloaddition reactions, and various cyclization methods. nih.govacs.orgresearchgate.net For instance, the Staudinger [2+2] ketene-imine cycloaddition is a notable method for preparing spiro-β-lactams. digitellinc.com While not directly applied to this compound in the reviewed literature, such methodologies could potentially be adapted for its synthesis. The inherent structural complexity of spirocyclic compounds presents significant synthetic challenges, often requiring stereoselective approaches to control the configuration of the spirocenter. nih.govacs.orgfigshare.com
The broader class of spirocyclic lactams has shown a wide range of biological activities, including applications as antibacterial agents and inhibitors of various enzymes. thieme-connect.comnih.gov This suggests that this compound could also possess interesting pharmacological properties, warranting further investigation. The development of novel spirocyclic scaffolds is considered a promising avenue for discovering new therapeutic agents. nih.govmdpi.com
Unresolved Challenges in Spirocyclic Lactam Chemistry
Despite the progress in the synthesis of spirocyclic lactams, several challenges remain, which are applicable to the study of this compound.
Stereoselective Synthesis: The creation of the spirocyclic core with specific stereochemistry is a significant hurdle. nih.govacs.orgfigshare.com Developing efficient and highly stereoselective synthetic methods for compounds like this compound is crucial for exploring their structure-activity relationships.
Scaffold Diversity: While various synthetic methods exist, the generation of a wide diversity of spirocyclic lactam scaffolds remains a challenge. rsc.org Expanding the accessible chemical space around the this compound core is necessary to fully explore its potential.
Lack of Specific Research: A significant challenge for this compound, in particular, is the lack of dedicated research. Its specific chemical properties, reactivity, and biological activity are largely unexplored.
Future Prospects and Directions for Academic Research
The field of spirocyclic lactam chemistry holds considerable promise, and future research on this compound could be directed towards several key areas:
Development of Novel Synthetic Methodologies: A primary focus for future research will be the development of novel, efficient, and stereoselective synthetic routes to this compound and its derivatives. This could involve exploring new catalytic systems and reaction cascades.
Exploration of Biological Activity: Given the biological relevance of other spirocyclic lactams, a thorough investigation into the pharmacological properties of this compound is warranted. thieme-connect.comnih.gov Screening for various biological activities, such as antimicrobial, anticancer, and enzyme inhibitory effects, could reveal its therapeutic potential.
Physicochemical and Structural Studies: Detailed studies on the physicochemical properties, conformational analysis, and solid-state structure of this compound would provide valuable insights for its application in medicinal chemistry and materials science.
Application as a Synthetic Building Block: The unique three-dimensional structure of this compound makes it an interesting scaffold for the synthesis of more complex molecules. rsc.org Future research could explore its utility as a chiral building block in the synthesis of novel organic compounds.
Q & A
Q. How can researchers address low yields in multi-step syntheses of this compound?
- Methodology : Use Design of Experiments (DoE) to identify bottlenecks (e.g., inefficient purification steps). Optimize intermediate isolation via alternative techniques (e.g., liquid-liquid extraction instead of column chromatography). Track mass balance and atom economy at each step .
Key Methodological Frameworks
- Hypothesis Testing : Align questions with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure scientific rigor .
- Data Analysis : Employ factorial design for experimental optimization and hierarchical clustering for SAR pattern recognition .
- Contradiction Resolution : Cross-validate data using orthogonal techniques (e.g., XRD + solid-state NMR) and apply root-cause analysis frameworks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
